molecular formula C19H22ClNO9 B11520454 Pentanamide, 2,3,4,5-tetraacetoxy-N-(4-chlorophenyl)-

Pentanamide, 2,3,4,5-tetraacetoxy-N-(4-chlorophenyl)-

Cat. No.: B11520454
M. Wt: 443.8 g/mol
InChI Key: MEUXRWPSGKEJIB-UHFFFAOYSA-N
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Description

1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of acetoxy groups and a chlorophenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl isocyanate and butane-2,3,4-triol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield butane-2,3,4-triol and 4-chlorophenyl carbamate.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-TRIS(ACETYLOXY)-1-[(4-METHYLPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE: Similar structure with a methyl group instead of a chlorine atom.

    1,3,4-TRIS(ACETYLOXY)-1-[(4-FLUOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE may confer unique chemical and biological properties, such as increased reactivity or specific biological activity.

Properties

Molecular Formula

C19H22ClNO9

Molecular Weight

443.8 g/mol

IUPAC Name

[2,3,4-triacetyloxy-5-(4-chloroanilino)-5-oxopentyl] acetate

InChI

InChI=1S/C19H22ClNO9/c1-10(22)27-9-16(28-11(2)23)17(29-12(3)24)18(30-13(4)25)19(26)21-15-7-5-14(20)6-8-15/h5-8,16-18H,9H2,1-4H3,(H,21,26)

InChI Key

MEUXRWPSGKEJIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C(C(=O)NC1=CC=C(C=C1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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